Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves multiple steps, typically starting with the preparation of the pyrrolo[1,2-c]pyrimidine core. This core is then functionalized with benzoyl and bromophenyl groups. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzoyl group to a hydroxyl group.
Scientific Research Applications
Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of enzymes and receptors involved in inflammatory and neurodegenerative processes. The compound may also modulate signaling pathways such as the NF-kB pathway, which plays a crucial role in inflammation and cell survival .
Comparison with Similar Compounds
Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other similar compounds in the pyrrolo[1,2-c]pyrimidine family:
Ethyl 7-benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate: This compound has a methyl group instead of a bromophenyl group, which may result in different biological activities.
Ethyl 7-benzoyl-3-(2,4-dimethylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate:
Ethyl 7-benzoyl-3-(4-hydroxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate: The hydroxyl group introduces additional hydrogen bonding capabilities, affecting the compound’s solubility and interactions.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.
Biological Activity
Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Molecular Formula
- Chemical Formula : C23H17BrN2O3
- CAS Number : 302912-67-0
Structural Representation
The structure of this compound includes a pyrrolo-pyrimidine core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent . It has been evaluated for its inhibitory effects on various cancer cell lines, showing promising results against:
- Aurora-A Kinase : A key regulator in cell division, inhibition of which can lead to cancer cell death. This compound demonstrated potent inhibitory activity against this kinase, suggesting its potential as a therapeutic agent in oncology .
The compound's mechanism of action involves:
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, preventing them from dividing.
- Apoptosis Induction : The compound promotes apoptosis via the intrinsic pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens. Its effectiveness against bacterial strains suggests potential applications in treating infections .
Structure-Activity Relationship (SAR)
Research indicates that the presence of the bromophenyl group significantly enhances the biological activity of the compound. Modifications to the pyrrolo-pyrimidine scaffold can lead to variations in potency and selectivity against different biological targets .
Table: Summary of Biological Activities
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation with IC50 values comparable to standard chemotherapeutics. The compound was found to be particularly effective against breast and lung cancer models .
Properties
CAS No. |
302912-67-0 |
---|---|
Molecular Formula |
C23H17BrN2O3 |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H17BrN2O3/c1-2-29-23(28)18-12-21(22(27)15-7-4-3-5-8-15)26-14-25-19(13-20(18)26)16-9-6-10-17(24)11-16/h3-14H,2H2,1H3 |
InChI Key |
IVVXJVZQSYPWQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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